molecular formula C12H14O B159842 1-Cyclopropyl-3-phenylpropan-1-one CAS No. 136120-65-5

1-Cyclopropyl-3-phenylpropan-1-one

Cat. No. B159842
CAS RN: 136120-65-5
M. Wt: 174.24 g/mol
InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylpropan-1-one is a chemical compound with the molecular formula C12H14O . It is used in scientific research due to its unique structure, which allows for diverse applications, including the synthesis of pharmaceuticals and the development of novel materials.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopropyl-3-phenylpropan-1-one are not detailed in the search results, a study on metal-catalyzed C–C bond formation at cyclopropanes could provide relevant insights into potential reactions.

Scientific Research Applications

Chiral Molecule Preparation

Due to its unique chemical properties, CPP is used in the preparation of chiral molecules, which are essential in creating specific enantiomers of a drug that can have different biological activities .

Complex Organic Synthesis

CPP acts as a reagent for synthesizing complex organic compounds. Its reactivity can be harnessed to form intricate molecular structures that are important in various chemical industries .

Novel Material Development

The structure of CPP allows for the development of novel materials with potential applications in technology and manufacturing .

Analytical Chemistry

CPP may also be used as a standard or reagent in analytical chemistry to identify or quantify other substances due to its distinct chemical properties .

properties

IUPAC Name

1-cyclopropyl-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGLPZDDDVSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644001
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-phenylpropan-1-one

CAS RN

136120-65-5
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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